![molecular formula C8H7BrN4 B1526517 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine CAS No. 1247866-28-9](/img/structure/B1526517.png)
1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine
Overview
Description
The compound “1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine” is likely a derivative of pyridine and pyrazole, containing a bromine atom. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine” would likely consist of a pyridine ring and a pyrazole ring connected by a single bond, with a bromine atom attached to the 3rd position of the pyridine ring .
Scientific Research Applications
Biochemistry
The compound’s derivatives have been synthesized and evaluated for their insecticidal and fungicidal activities . They have been tested against pests like the oriental armyworm, showcasing the compound’s potential in developing new pesticides .
Pharmacology
Research in pharmacology has focused on the synthesis of novel compounds from this scaffold that exhibit potent activity against bacteria like E. coli and P. aeruginosa . This highlights its importance in the development of new antibacterial agents .
Organic Chemistry
Organic chemists utilize 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine in chemodivergent synthesis processes. It serves as a precursor for creating N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, compounds with significant medicinal applications .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are used as analytical standards and reagents . Their well-defined structure and reactivity make them suitable for use in various analytical methods to quantify or detect other substances .
properties
IUPAC Name |
1-(3-bromopyridin-2-yl)pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMBDRXCGHZTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.